2,5-Difluoro-3-nitrobenzoic acid
Overview
Description
2,5-Difluoro-3-nitrobenzoic acid is an aromatic compound that contains both fluorine and nitro functional groups
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including those involving the transfer of nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,5-difluorobenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the fluorination of 3-nitrobenzoic acid. This can be achieved using reagents such as cesium fluoride in anhydrous conditions to introduce the fluorine atoms at the 2 and 5 positions of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Palladium catalysts, boronic acids.
Major Products
Reduction: 2,5-Difluoro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds.
Scientific Research Applications
2,5-Difluoro-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-nitrobenzoic acid
- 2,6-Difluoro-3-nitrobenzoic acid
- 2,5-Difluoro-4-nitrobenzoic acid
Uniqueness
2,5-Difluoro-3-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2,5-difluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYMGMBJNSLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575960 | |
Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741721-49-3 | |
Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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